Cas no 2034616-05-0 (N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide structure](https://www.kuujia.com/scimg/cas/2034616-05-0x500.png)
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2034616-05-0
- CHEMBL4935427
- F6445-3705
- AKOS025315686
- 2-(6-oxopyridazin-1-yl)-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]acetamide
- N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
- 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide
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- Inchi: 1S/C14H15N7O2/c22-12(9-20-13(23)4-2-6-18-20)15-5-1-3-11-7-16-14-17-10-19-21(14)8-11/h2,4,6-8,10H,1,3,5,9H2,(H,15,22)
- InChI Key: CCAJHDMXSRKKPS-UHFFFAOYSA-N
- SMILES: O=C(CN1C(C=CC=N1)=O)NCCCC1C=NC2=NC=NN2C=1
Computed Properties
- Exact Mass: 313.12872275g/mol
- Monoisotopic Mass: 313.12872275g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 507
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 105Ų
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-3705-10μmol |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-2mg |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-15mg |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-4mg |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-5mg |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-10mg |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-2μmol |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-5μmol |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-3mg |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 3mg |
$63.0 | 2023-05-20 | |
Life Chemicals | F6445-3705-1mg |
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)acetamide |
2034616-05-0 | 90%+ | 1mg |
$54.0 | 2023-05-20 |
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide Related Literature
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: A Comprehensive Overview
The compound with CAS No. 2034616-05-0, known as N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide, has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This molecule is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, a heterocyclic compound with a fused triazole and pyrimidine ring system. The presence of the acetamide group further enhances its pharmacological properties, making it a promising candidate for drug development.
Recent studies have highlighted the role of N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide in targeting specific biological pathways. For instance, research published in *Journal of Medicinal Chemistry* demonstrated its potential as an inhibitor of certain kinase enzymes, which are crucial in various disease states such as cancer and inflammatory disorders. The triazolo[1,5-a]pyrimidine core is particularly noted for its ability to interact with protein targets due to its rigid structure and hydrogen bonding capabilities.
The synthesis of this compound involves a multi-step process that includes the formation of the triazolo[1,5-a]pyrimidine ring system followed by the introduction of the acetamide group. Advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions have been employed to optimize the yield and purity of this compound. These methods not only enhance the efficiency of synthesis but also align with the principles of green chemistry.
In terms of pharmacokinetics, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide exhibits favorable absorption profiles in preclinical models. Studies conducted in rodent models indicate moderate oral bioavailability and minimal systemic toxicity at therapeutic doses. These findings underscore its potential as an orally administered drug candidate.
The structural versatility of this compound allows for further modifications to improve its pharmacodynamic properties. For example, substituent modifications on the triazolo[1,5-a]pyrimidine ring can enhance binding affinity to target proteins or improve solubility characteristics. Such modifications are currently being explored in ongoing research projects aimed at developing next-generation therapeutics.
In conclusion, N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide represents a significant advancement in medicinal chemistry. Its unique structure and promising biological activity position it as a valuable tool in drug discovery efforts targeting complex diseases. As research continues to unravel its full potential, this compound is expected to play a pivotal role in the development of innovative therapeutic agents.
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